Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H22BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and bromomethyl group attached to the piperidine ring make this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method is the reaction of 4-methylpiperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to avoid over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to other halomethyl or hydroxymethyl derivatives. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological studies.
Biological Activity
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS No. 72207949) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C12H22BrNO2
- Molecular Weight : 292.22 g/mol
The compound features a piperidine ring with a bromomethyl group and a tert-butyl ester, which may influence its interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The general procedure includes:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the piperidine backbone.
- Bromomethylation : Introducing the bromomethyl group at the 4-position of the piperidine ring.
- Carboxylation : Adding the tert-butyl carboxylate group to enhance solubility and bioavailability.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, focusing on its effects on various biological pathways:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain kinases, which are critical in cancer proliferation pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), which is pivotal in cell cycle regulation .
- Cell Proliferation : In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including renal cell carcinoma and breast cancer cells. The growth inhibition concentration (GI50) values were reported as follows:
Cell Line | GI50 (μM) |
---|---|
HEK293 | 19.6 ± 0.5 |
A498 (Renal Carcinoma) | 22.3 ± 1.5 |
MDA-MB-231 (Breast Cancer) | 26.6 ± 1.4 |
These values suggest that this compound exhibits moderate potency against these cancer cell lines .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific protein targets involved in signaling pathways associated with cell growth and survival:
- ERK5 Pathway : The compound has been implicated in modulating the ERK5 signaling pathway, which plays a role in cellular responses to stress and growth signals. Inhibition of this pathway can lead to reduced tumor cell proliferation .
Case Studies
A notable case study involved the evaluation of this compound in mouse models for its efficacy in reducing tumor size in xenograft models. The results indicated a statistically significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJBZGMIYZGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.